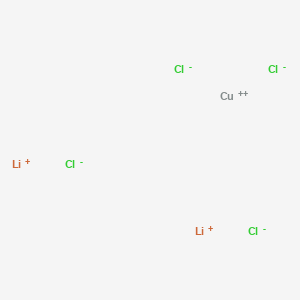

Dilithium;tetrachlorocopper(2-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dilithium Tetrachlorocopper (II), also known as Dilithium Tetrachlorocuprate (II), is a compound with the molecular formula Li2CuCl4 . It is commercially available as a 0.1 M solution in Tetrahydrofuran (THF) .

Synthesis Analysis

The compound is prepared in THF solution by the reaction of Lithium Chloride (0.2 mol) and Copper (II) Chloride (0.1 mol) .Molecular Structure Analysis

The linear formula of Dilithium Tetrachlorocopper (II) is Li2CuCl4 . It has a molecular weight of 219.24 .Chemical Reactions Analysis

Dilithium Tetrachlorocopper (II) is used as a catalyst in the coupling of alkyl halides with alkyl Grignard reagents . It is also used in stoichiometric amounts to open epoxides .Physical And Chemical Properties Analysis

Dilithium Tetrachlorocopper (II) is an orange to amber to dark red clear liquid . It has a specific gravity of 0.91 at 20°C . It is moisture sensitive and should be stored under inert gas .Wissenschaftliche Forschungsanwendungen

Catalyst in Organic Synthesis

Lithium tetrachlorocuprate is used as a catalyst in organic synthesis . It is particularly effective in coupling alkyl halides with alkyl Grignard reagents . This makes it a valuable tool in the synthesis of complex organic molecules.

Research in Cell Death Mechanisms

Research has shown that Lithium tetrachlorocuprate can attenuate necrotic cell death in certain types of cancer cells . This suggests potential applications in cancer research and treatment.

Autophagy Induction

Lithium tetrachlorocuprate has been found to induce autophagy and downregulate the expression of transforming growth factor β-induced protein (TGFBI) in certain types of cells . This could have implications for the treatment of diseases where autophagy plays a role, such as neurodegenerative disorders and cancer.

Material Science

In the field of material science, Lithium tetrachlorocuprate is used in the synthesis of high purity, submicron, and nanopowder forms . These materials have a wide range of applications, from electronics to pharmaceuticals.

Safety and Hazards

Dilithium Tetrachlorocopper (II) is highly flammable and harmful if swallowed . It causes skin and serious eye irritation . It may cause damage to organs through prolonged or repeated exposure . It is suspected of causing cancer . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, not eating, drinking or smoking when using this product, and wearing protective gloves/clothing/eye protection/face protection .

Relevant Papers One paper describes an efficient procedure for the oxidative homocoupling of functionalized Grignard reagents using a catalytic amount of Dilithium Tetrachlorocopper (II) in the presence of pure .

Wirkmechanismus

Target of Action

Lithium Tetrachlorocuprate, also known as Dilithium Tetrachlorocopper(II), is primarily used as a catalyst in organic synthesis . Its primary targets are alkyl halides and alkyl Grignard reagents . It facilitates the coupling of these reagents, which is a crucial step in many organic reactions .

Mode of Action

The compound interacts with its targets (alkyl halides and alkyl Grignard reagents) by facilitating their coupling . This is achieved through a process known as nucleophilic substitution, where the compound acts as a nucleophile, donating an electron pair to form a chemical bond .

Biochemical Pathways

It’s known that the compound plays a crucial role in the synthesis of various organic compounds through its catalytic action .

Result of Action

The primary result of Lithium Tetrachlorocuprate’s action is the successful coupling of alkyl halides with alkyl Grignard reagents . This leads to the formation of new organic compounds, which can be used in various applications, including the development of pharmaceuticals and other chemical products .

Action Environment

The efficacy and stability of Lithium Tetrachlorocuprate can be influenced by various environmental factors. These include the temperature and solvent used in the reaction . For instance, the compound is typically used in a solution of Tetrahydrofuran (THF), and the concentration of the compound in the solution can impact its catalytic activity .

Eigenschaften

IUPAC Name |

dilithium;tetrachlorocopper(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Cu.2Li/h4*1H;;;/q;;;;+2;2*+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJWWBBBSCXJMS-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].Cl[Cu-2](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4CuLi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11074879 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)